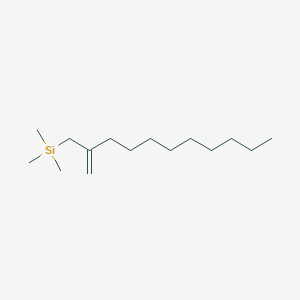![molecular formula C21H24O4 B14298906 2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] CAS No. 115003-43-5](/img/structure/B14298906.png)
2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two phenolic units connected by a methylene bridge, with methoxy and prop-2-en-1-yl substituents on the phenolic rings. It is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] typically involves the reaction of 6-methoxy-4-(prop-2-en-1-yl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is carried out in large-scale reactors with precise control over reaction parameters. The use of catalysts and continuous flow processes can enhance the efficiency and scalability of the production. The final product is purified through crystallization or distillation to meet the required specifications for various applications.
化学反応の分析
Types of Reactions
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic units can be oxidized to form quinones.
Reduction: The methoxy groups can be reduced to hydroxyl groups.
Substitution: The prop-2-en-1-yl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of 2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets and pathways. The phenolic units can donate hydrogen atoms, acting as antioxidants and scavenging free radicals. The methoxy and prop-2-en-1-yl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate cellular processes and biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,2’-Methylenebis[6-tert-butyl-4-ethylphenol]
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
Uniqueness
2,2’-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol] is unique due to the presence of methoxy and prop-2-en-1-yl groups, which impart distinct chemical and physical properties. These substituents enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
115003-43-5 |
|---|---|
分子式 |
C21H24O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
2-[(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)methyl]-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C21H24O4/c1-5-7-14-9-16(20(22)18(11-14)24-3)13-17-10-15(8-6-2)12-19(25-4)21(17)23/h5-6,9-12,22-23H,1-2,7-8,13H2,3-4H3 |
InChIキー |
WXHFOPNFLVFOLX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1O)CC2=C(C(=CC(=C2)CC=C)OC)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


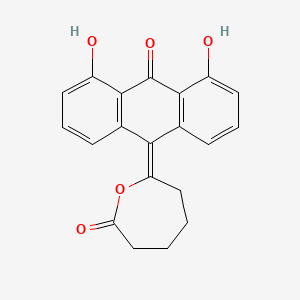

![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
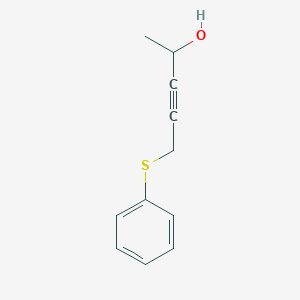
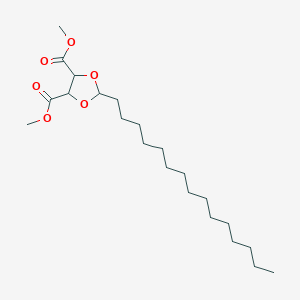
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
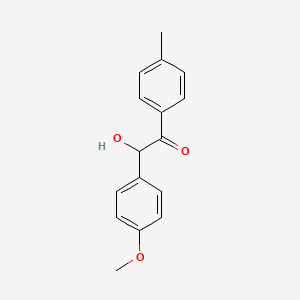
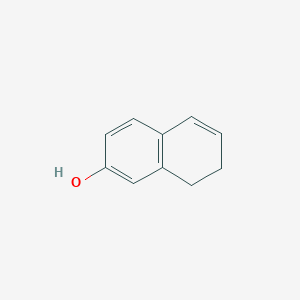
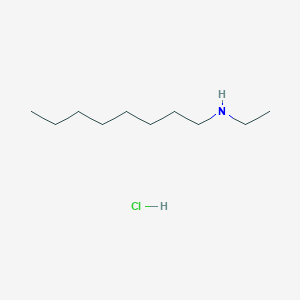
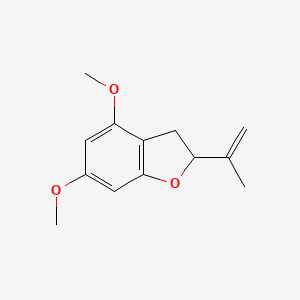

![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
